5-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a synthetic compound belonging to the class of oxadiazoles. These are heterocyclic compounds containing an oxadiazole ring, which is a five-membered ring consisting of two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound is of interest due to its potential biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aromatic nitrile with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then reacted with an appropriate acid chloride in the presence of a base to yield the 1,2,4-oxadiazole ring system.
Industrial Production Methods
In industrial settings, the synthesis of this compound may be scaled up using batch or continuous flow reactors. These methods ensure better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound 5-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole undergoes several types of chemical reactions, including:
Oxidation: Typically in the presence of strong oxidizing agents, it can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under catalytic hydrogenation conditions to yield reduced analogs.
Substitution: Electrophilic and nucleophilic substitutions can occur, especially at the phenyl ring and triazole moiety.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using halogenating agents like bromine or chlorine; nucleophilic substitution using reagents like sodium hydride in polar aprotic solvents.
Major Products
Oxidation Products: May include carboxylic acids, aldehydes, and ketones depending on the reaction conditions.
Reduction Products: Reduced analogs of the compound, with hydrogen atoms added at various positions.
Substitution Products: Halogenated derivatives, alkylated, or arylated products depending on the substituents introduced.
Scientific Research Applications
5-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole has found applications in various fields of scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studies have investigated its potential as an antimicrobial agent, owing to the bioactivity of the triazole and oxadiazole moieties.
Medicine: Its structural analogs are explored for their potential as anti-inflammatory, anticancer, and antiviral agents.
Industry: Used in the development of novel materials with desired chemical properties, such as polymers and advanced coatings.
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring is known to inhibit certain enzymes by binding to their active sites, disrupting normal metabolic processes. Additionally, the oxadiazole ring can interact with nucleic acids and proteins, affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
5-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole can be compared with other compounds containing the triazole and oxadiazole rings, such as:
5-phenyl-1,2,4-oxadiazole: Lacks the triazole moiety, resulting in different reactivity and biological activity.
1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole: Lacks the oxadiazole ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its dual-ring structure, which provides a versatile platform for further chemical modifications and potential for various applications in science and industry.
Properties
IUPAC Name |
5-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c1-11-15(20-22-23(11)14-9-7-13(18)8-10-14)17-19-16(21-24-17)12-5-3-2-4-6-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXKJUNBYGTKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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